
N-(2-chloro-3-pyridinyl)-5-ethyl-3-isoxazolecarboxamide
説明
"N-(2-chloro-3-pyridinyl)-5-ethyl-3-isoxazolecarboxamide" is a chemical compound belonging to the class of isoxazolecarboxamides. It is characterized by specific structural features, including a pyridinyl group and an isoxazole ring.
Synthesis Analysis
The synthesis of compounds related to "N-(2-chloro-3-pyridinyl)-5-ethyl-3-isoxazolecarboxamide" typically involves multistep reactions. For example, Yang Yun-shang (2010) described the synthesis of novel 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds by acyl chlorination and amidation from a precursor molecule, highlighting the complex synthesis routes for related compounds (Yang, 2010).
Molecular Structure Analysis
Molecular structure analysis of such compounds often involves advanced spectroscopic techniques. The structure of related compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was identified using FT-IR, NMR spectroscopy, and X-ray diffraction studies, which are critical for confirming the molecular structure of complex organic compounds (Anuradha et al., 2014).
Chemical Reactions and Properties
Chemical reactions of this class of compounds can be diverse. For instance, the reaction of dichlorotetrazolo(1,5-a)pyridine with dialkylamines to afford pyridylformamidines, as studied by Reisinger and Wentrup (2005), demonstrates the reactivity of related pyridine derivatives under various conditions (Reisinger & Wentrup, 2005).
科学的研究の応用
Cellular Permeability and Drug Delivery
Investigations into the cellular permeability of DNA-binding pyrrole-imidazole polyamides offer insights into how similar compounds, such as N-(2-chloro-3-pyridinyl)-5-ethyl-3-isoxazolecarboxamide, might be optimized for cellular uptake and drug delivery. Studies have shown that linker modifications can significantly impact the cellular permeability of polyamides, suggesting that similar strategies could be applied to enhance the delivery efficiency of related compounds (Liu & Kodadek, 2009).
Antitubercular Agents
Research on novel carboxamide series as new anti-tubercular agents provides a framework for the development of new drugs targeting Mycobacterium tuberculosis. QSAR modelling studies on newly discovered compounds have predicted biological activities against tuberculosis, highlighting the potential of specific structural features for enhanced anti-tubercular activity (Abdullahi et al., 2020).
Molecular Probes and Therapeutic Agents
The exploration of pyrrole–imidazole hairpin polyamides as programmable, sequence-specific DNA binding oligomers demonstrates the potential of similar compounds to modulate gene expression. Modifications to improve cellular uptake and biological activity could be relevant to the development of N-(2-chloro-3-pyridinyl)-5-ethyl-3-isoxazolecarboxamide as a molecular probe or therapeutic agent (Meier, Montgomery, & Dervan, 2012).
Insecticidal Activity
The synthesis and evaluation of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides for insecticidal activity showcase the potential agricultural applications of isoxazole derivatives. By exploring the chemoselective nucleophilic chemistry of these compounds, researchers can identify new insecticidal agents with specific modes of action (Yu et al., 2009).
特性
IUPAC Name |
N-(2-chloropyridin-3-yl)-5-ethyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-2-7-6-9(15-17-7)11(16)14-8-4-3-5-13-10(8)12/h3-6H,2H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBORBNAPQZWUKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NO1)C(=O)NC2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloropyridin-3-yl)-5-ethyl-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



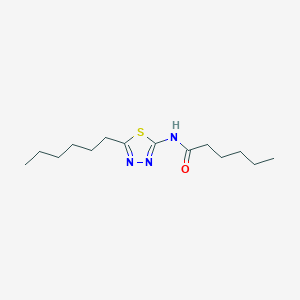
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4624686.png)
![2-({5-[(1,3-benzothiazol-2-ylthio)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B4624693.png)
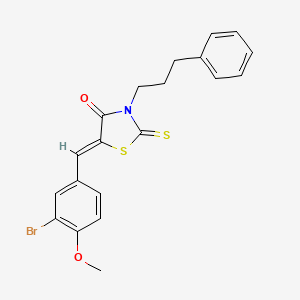
![N-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide](/img/structure/B4624719.png)

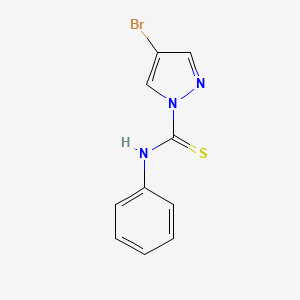
![3-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4624753.png)
![2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B4624756.png)
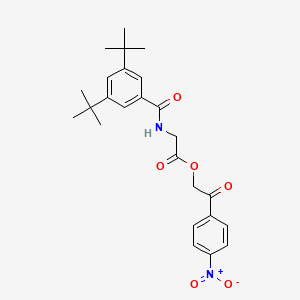
![N-(2,6-dimethylphenyl)-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4624768.png)
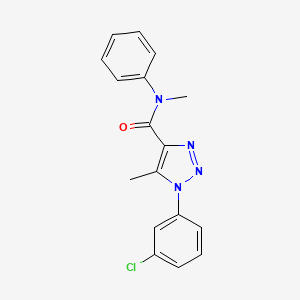
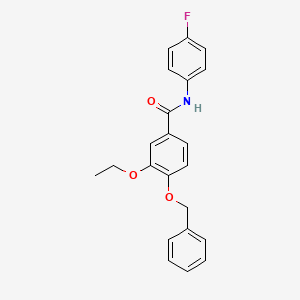
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4624782.png)